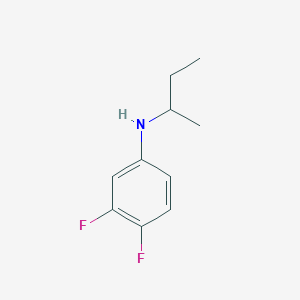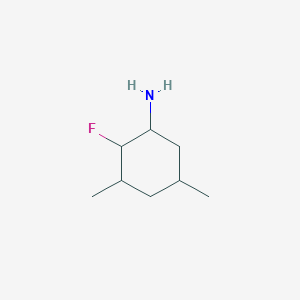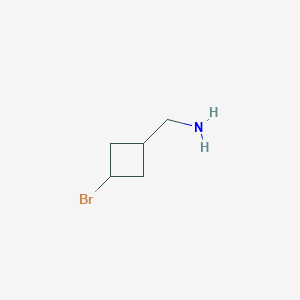
(3-Bromocyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromocyclobutyl)methanamine is an organic compound with the molecular formula C5H10BrN. It is a derivative of cyclobutane, where a bromine atom is attached to the third carbon of the cyclobutyl ring, and a methanamine group is attached to the ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromocyclobutyl)methanamine typically involves the bromination of cyclobutylmethanamine. One common method is the reaction of cyclobutylmethanamine with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and reactors can also enhance the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromocyclobutyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of (3-Hydroxycyclobutyl)methanamine.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclobutylmethanamine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: (3-Hydroxycyclobutyl)methanamine.
Oxidation: Cyclobutanone or cyclobutanal.
Reduction: Cyclobutylmethanamine.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromocyclobutyl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of brominated amines on biological systems. It may serve as a model compound to investigate the interactions of brominated organic molecules with enzymes and other biomolecules.
Medicine
In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial applications.
Mechanism of Action
The mechanism of action of (3-Bromocyclobutyl)methanamine involves its interaction with molecular targets through its bromine and amine functional groups. The bromine atom can participate in electrophilic reactions, while the amine group can act as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanamine: Lacks the bromine atom, making it less reactive in substitution reactions.
(3-Chlorocyclobutyl)methanamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(3-Hydroxycyclobutyl)methanamine: Formed by substitution of the bromine atom with a hydroxyl group, resulting in different chemical behavior.
Uniqueness
(3-Bromocyclobutyl)methanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in electrophilic substitution reactions and can influence its interactions with biological targets.
Properties
Molecular Formula |
C5H10BrN |
|---|---|
Molecular Weight |
164.04 g/mol |
IUPAC Name |
(3-bromocyclobutyl)methanamine |
InChI |
InChI=1S/C5H10BrN/c6-5-1-4(2-5)3-7/h4-5H,1-3,7H2 |
InChI Key |
IELKLVPGGHVBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


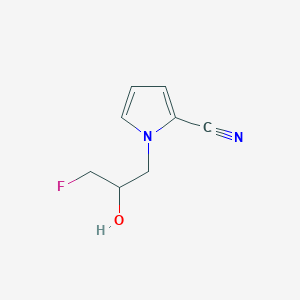

![[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13259090.png)


![(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13259100.png)
![3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13259111.png)
![tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B13259116.png)
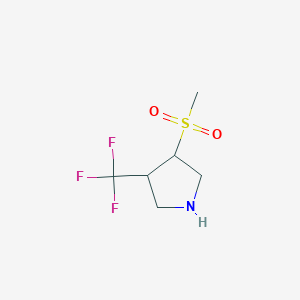

![1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol](/img/structure/B13259150.png)
![3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one](/img/structure/B13259157.png)
